ethyl 2-((5-fluoro-2-nitrophenyl)amino)acetate
Overview
Description
ethyl 2-((5-fluoro-2-nitrophenyl)amino)acetate is an organic compound with the molecular formula C10H11FN2O4. It is a derivative of aniline and contains both fluorine and nitro functional groups, making it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((5-fluoro-2-nitrophenyl)amino)acetate typically involves the nitration of 5-fluoroaniline followed by the esterification of the resulting nitroaniline derivative. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The esterification step involves the reaction of the nitroaniline derivative with ethyl chloroacetate in the presence of a base such as sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-((5-fluoro-2-nitrophenyl)amino)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Aqueous acid or base solutions.
Major Products Formed
Reduction: 5-Fluoro-2-aminoanilinoacetic acid ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-Fluoro-2-nitroanilinoacetic acid.
Scientific Research Applications
ethyl 2-((5-fluoro-2-nitrophenyl)amino)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-((5-fluoro-2-nitrophenyl)amino)acetate depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-nitroaniline: Lacks the acetic acid ethyl ester group.
2-Nitroanilinoacetic acid ethyl ester: Lacks the fluorine atom.
5-Fluoro-2-aminoanilinoacetic acid ethyl ester: Contains an amino group instead of a nitro group.
Uniqueness
ethyl 2-((5-fluoro-2-nitrophenyl)amino)acetate is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various research applications.
Properties
IUPAC Name |
ethyl 2-(5-fluoro-2-nitroanilino)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O4/c1-2-17-10(14)6-12-8-5-7(11)3-4-9(8)13(15)16/h3-5,12H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRSVYCGLNMJBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001232292 | |
Record name | Glycine, N-(5-fluoro-2-nitrophenyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001232292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55687-24-6 | |
Record name | Glycine, N-(5-fluoro-2-nitrophenyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55687-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-(5-fluoro-2-nitrophenyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001232292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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